molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B2399864
CAS No.: 1353506-68-9
M. Wt: 168.24
InChI Key: CEJPLPLZSOYXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,8-diazaspiro[45]decan-3-one is a chemical compound with the molecular formula C9H16N2O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of N-substituted piperidines with ketones in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is essential to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
  • 2,7-diazaspiro[4.5]decan-1-one

Uniqueness

2-Methyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLPLZSOYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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